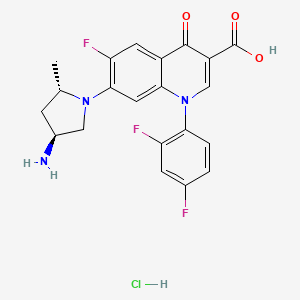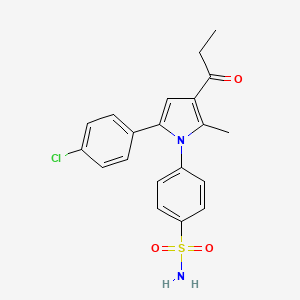
AB-Meca
描述
科学研究应用
N6-(4-氨基苄基)-9-[5-(甲基羰基)-β-D-呋喃核糖基]腺嘌呤在科学研究中有着广泛的应用:
化学: 用作研究腺苷受体的结合和活性的工具。
生物学: 研究腺苷受体在各种生物过程(包括炎症和免疫反应)中的作用。
医学: 探索哮喘、癌症和心血管疾病等疾病的潜在治疗应用。
工业: 用于开发诊断工具和药物制剂
作用机制
N6-(4-氨基苄基)-9-[5-(甲基羰基)-β-D-呋喃核糖基]腺嘌呤通过与A3 腺苷受体结合发挥作用。这种结合激活细胞内信号通路,导致各种生理反应。分子靶标包括:
A3 腺苷受体: 该受体的激活调节环腺苷酸 (cAMP) 的产生并影响炎症和细胞增殖等细胞功能.
生化分析
Biochemical Properties
AB-Meca plays a crucial role in biochemical reactions by selectively binding to the adenosine A3 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes. This compound interacts with several enzymes, proteins, and other biomolecules, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinases. The binding of this compound to the adenosine A3 receptor inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. Additionally, this compound activates phospholipase C, resulting in the production of inositol triphosphate and diacylglycerol, which are important secondary messengers in cellular signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In immune cells, such as macrophages and dendritic cells, this compound inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6. This anti-inflammatory effect is mediated through the activation of the adenosine A3 receptor, which leads to the suppression of nuclear factor-kappa B signaling pathways. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the adenosine A3 receptor, which triggers a cascade of intracellular signaling events. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of G proteins. This activation results in the inhibition of adenylate cyclase and the activation of phospholipase C. The downstream effects of these signaling events include changes in cyclic adenosine monophosphate levels, calcium mobilization, and the activation of protein kinase C. Additionally, this compound modulates gene expression by influencing transcription factors, such as nuclear factor-kappa B and activator protein-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules. Studies have shown that this compound is relatively stable at physiological pH and temperature, but it can degrade over time in the presence of certain enzymes. Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-proliferative effects in various cell types. Prolonged exposure may also lead to desensitization of the adenosine A3 receptor, resulting in reduced efficacy of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and cardioprotective effects without significant toxicity. At higher doses, this compound can induce adverse effects, such as hypotension and bradycardia, due to its potent agonistic activity on the adenosine A3 receptor. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold may lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to adenosine metabolism and signal transduction. It interacts with enzymes such as adenosine deaminase and adenosine kinase, which are involved in the regulation of adenosine levels in cells. This compound also affects metabolic flux by modulating the activity of key enzymes in glycolysis and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins and chaperones, which influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with the adenosine A3 receptor on the cell membrane. Additionally, this compound can be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert additional effects. The targeting of this compound to specific subcellular compartments is influenced by post-translational modifications and the presence of targeting signals .
准备方法
合成路线和反应条件: N6-(4-氨基苄基)-9-[5-(甲基羰基)-β-D-呋喃核糖基]腺嘌呤的合成涉及几个关键步骤:
呋喃核糖基部分的形成: 呋喃核糖基通过糖基化反应引入。
氨基苄基化: 4-氨基苄基的引入是通过亲核取代反应实现的。
甲基羰基化: 甲基羰基通过酰化反应添加。
工业生产方法: N6-(4-氨基苄基)-9-[5-(甲基羰基)-β-D-呋喃核糖基]腺嘌呤的工业生产通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。该过程包括:
间歇操作: 使用大型反应器进行糖基化、亲核取代和酰化反应。
纯化: 采用结晶和色谱等技术来纯化最终产物.
反应类型:
氧化: N6-(4-氨基苄基)-9-[5-(甲基羰基)-β-D-呋喃核糖基]腺嘌呤可以发生氧化反应,特别是在氨基苄基处。
还原: 该化合物可以还原形成各种衍生物,具体取决于所用还原剂。
取代: 亲核取代反应可以在呋喃核糖基部分发生。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂在碱性条件下使用。
主要产物:
氧化产物: 氨基苄基的氧化衍生物。
还原产物: 呋喃核糖基部分的还原形式。
取代产物: 呋喃核糖基位置的取代衍生物.
相似化合物的比较
N6-(4-氨基苄基)-9-[5-(甲基羰基)-β-D-呋喃核糖基]腺嘌呤因其对A3 腺苷受体的亲和力和选择性高而独一无二。类似化合物包括:
N6-(4-氨基-3-碘苄基)腺苷-5’-N-甲基羧酰胺 (I-AB-MECA): 一种用于结合测定的放射性标记衍生物。
N6-(2-苯基异丙基)腺苷 (PIA): 另一种具有不同选择性特征的腺苷受体激动剂
N6-(4-氨基苄基)-9-[5-(甲基羰基)-β-D-呋喃核糖基]腺嘌呤因其在研究和潜在治疗用途中的特定应用而脱颖而出。
属性
IUPAC Name |
(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMCRRFCMRFKB-MOROJQBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415501 | |
| Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152918-26-8 | |
| Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


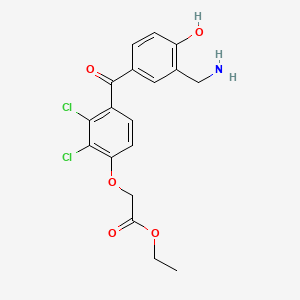
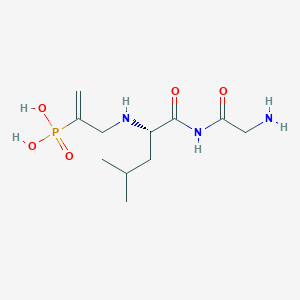
![potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate](/img/structure/B1666397.png)
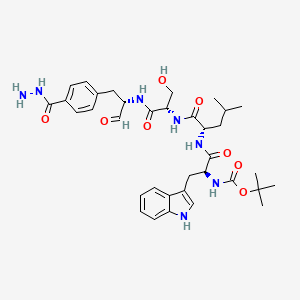
![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)
![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide](/img/structure/B1666404.png)
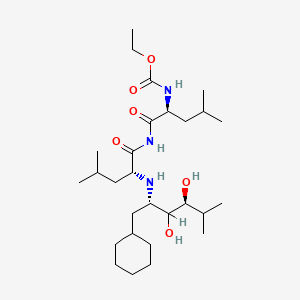
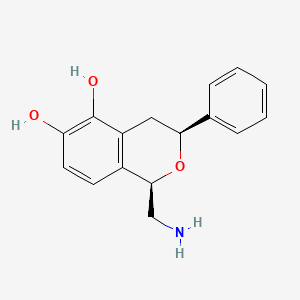
![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)
